![molecular formula C10H5Cl2N3O3S B5165418 2,5-dichloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide CAS No. 69819-41-6](/img/structure/B5165418.png)
2,5-dichloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide
Overview
Description
2,5-dichloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of two chlorine atoms, a nitro group, and a benzamide moiety, making it a unique and potentially bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis method, which involves the reaction of α-haloketones with thioamides.
Chlorination: The chlorination of the benzene ring is carried out using chlorine gas or other chlorinating agents like thionyl chloride.
Amidation: The final step involves the formation of the benzamide moiety by reacting the chlorinated thiazole derivative with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography and crystallization would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction reactions to form amino derivatives.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.
Coupling: Palladium-catalyzed coupling reactions using reagents like Suzuki or Heck coupling partners.
Major Products Formed
Amino Derivatives: Reduction of the nitro group forms amino derivatives.
Substituted Benzamides: Nucleophilic substitution reactions yield various substituted benzamides.
Coupled Products: Coupling reactions produce more complex aromatic compounds.
Scientific Research Applications
2,5-dichloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential bioactivity makes it a candidate for studying its effects on biological systems, including its antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the development of new materials, dyes, and agrochemicals.
Mechanism of Action
The exact mechanism of action of 2,5-dichloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide is not well-documented. based on its structure, it is likely to interact with various molecular targets, including enzymes and receptors, through its nitro and benzamide groups. These interactions could lead to the inhibition or activation of specific biochemical pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2,5-dichloro-N-(1,3-thiazol-2-yl)benzamide: Lacks the nitro group, which may result in different biological activity.
2,5-dichloro-N-(5-amino-1,3-thiazol-2-yl)benzamide: Contains an amino group instead of a nitro group, potentially altering its reactivity and bioactivity.
2,5-dichloro-N-(5-methyl-1,3-thiazol-2-yl)benzamide: The presence of a methyl group instead of a nitro group can significantly change its chemical properties.
Uniqueness
The presence of both chlorine atoms and a nitro group in 2,5-dichloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide makes it unique compared to its analogs. These functional groups contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development.
Biological Activity
Overview
2,5-Dichloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide is a synthetic organic compound belonging to the class of thiazole derivatives. It is characterized by the presence of two chlorine atoms, a nitro group, and a benzamide moiety, which contribute to its unique biological properties. This compound has garnered interest for its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research.
- Molecular Formula : CHClNOS
- Molecular Weight : 318.14 g/mol
- CAS Number : 69819-41-6
The exact mechanism of action for this compound remains largely uncharacterized. However, based on structural analysis, it is hypothesized that the compound may interact with various molecular targets such as enzymes and receptors. The nitro and benzamide groups are likely involved in biochemical interactions that could lead to the inhibition or activation of specific pathways, resulting in its observed biological effects.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values for related thiazole compounds have shown effectiveness against various strains of bacteria. A study reported MIC values ranging from 0.7 to 15.62 µg/mL against different bacterial strains including Staphylococcus aureus and Escherichia coli .
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
This compound | TBD | TBD |
Thiazole Derivative A | 1.95–3.91 | Micrococcus luteus |
Thiazole Derivative B | 4.01–4.23 | Aspergillus niger |
Anticancer Activity
The potential anticancer properties of this compound are also under investigation. Thiazole derivatives have been linked to the inhibition of cancer cell proliferation through various pathways:
- Some studies have shown that modifications in the thiazole structure can enhance cytotoxicity against cancer cell lines .
Enzyme Inhibition
Preliminary studies suggest that this compound may inhibit key enzymes involved in metabolic processes:
- Acetylcholinesterase (AchE) and Butyrylcholinesterase (BchE) inhibition assays revealed promising results with IC values ranging from 0.10 to 11.40 µM compared to standard drugs like donepezil .
Case Studies and Research Findings
- Antimicrobial Efficacy : A comparative study demonstrated that thiazole derivatives exhibited lower MIC values than traditional antibiotics such as ciprofloxacin and fluconazole . This suggests that modifications in the thiazole ring can enhance antimicrobial potency.
- Structure-Activity Relationship (SAR) : Research has indicated that the presence of electron-withdrawing groups like nitro at specific positions on the benzene ring significantly enhances biological activity .
- In Vivo Studies : Animal models have shown that compounds with similar structures can effectively reduce tumor sizes in xenograft models when administered at therapeutic doses .
Properties
IUPAC Name |
2,5-dichloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2N3O3S/c11-5-1-2-7(12)6(3-5)9(16)14-10-13-4-8(19-10)15(17)18/h1-4H,(H,13,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXRGJRJMMDVJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)NC2=NC=C(S2)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101254986 | |
Record name | 2,5-Dichloro-N-(5-nitro-2-thiazolyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101254986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69819-41-6 | |
Record name | 2,5-Dichloro-N-(5-nitro-2-thiazolyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69819-41-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dichloro-N-(5-nitro-2-thiazolyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101254986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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